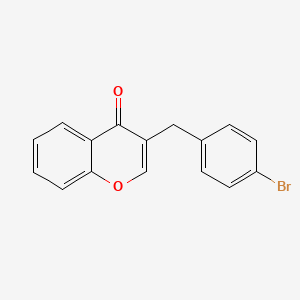
3,3,8,8-Tetramethylcyclooctane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,8,8-Tetramethylcyclooctane-1,2-dione is an organic compound with the molecular formula C₁₂H₂₀O₂. It is characterized by a cyclooctane ring substituted with four methyl groups at positions 3 and 8, and two ketone groups at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,8,8-Tetramethylcyclooctane-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxy-3,3,8,8-tetramethylcyclooctane with an oxidizing agent to form the desired diketone . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3,3,8,8-Tetramethylcyclooctane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3,8,8-Tetramethylcyclooctane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,8,8-Tetramethylcyclooctane-1,2-dione involves its interaction with specific molecular targets. The compound’s diketone structure allows it to participate in redox reactions, potentially affecting cellular pathways and enzyme activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Cyclooctane-1,2-dione: Lacks the methyl substitutions, resulting in different chemical properties and reactivity.
3,3,8,8-Tetramethylcyclooctane: Lacks the diketone groups, affecting its chemical behavior and applications.
Uniqueness: 3,3,8,8-Tetramethylcyclooctane-1,2-dione is unique due to its combination of a cyclooctane ring with both methyl and diketone substitutions. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
81578-43-0 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3,3,8,8-tetramethylcyclooctane-1,2-dione |
InChI |
InChI=1S/C12H20O2/c1-11(2)7-5-6-8-12(3,4)10(14)9(11)13/h5-8H2,1-4H3 |
InChI Key |
OFUVUDZHGRTQMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC(C(=O)C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


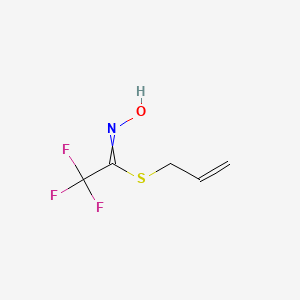
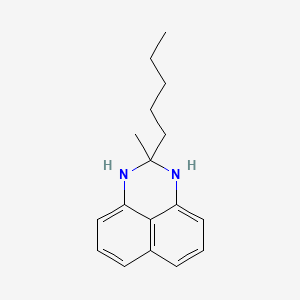

![[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde](/img/structure/B14420397.png)
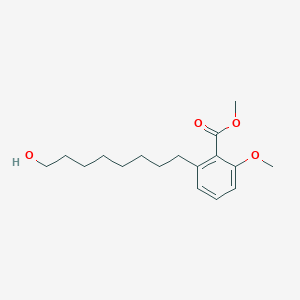

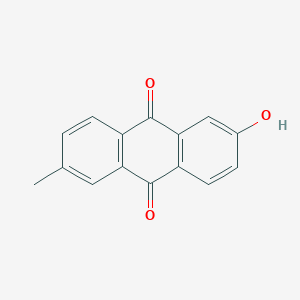
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)
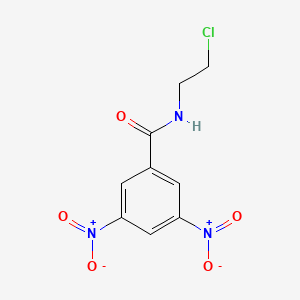

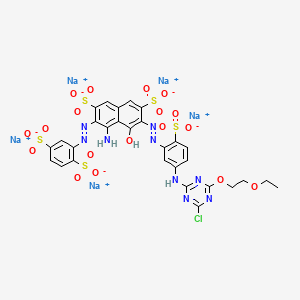
![ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate](/img/structure/B14420428.png)
![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14420434.png)
